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PHMG chemical structure and properties

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An In-Depth Technical Guide to Polyhexamethylene Guanidine (PHMG): Chemical Structure and Properties

Introduction

Polyhexamethylene guanidine (PHMG) is a cationic polymer belonging to the guanidine family of disinfectants.[1][2] It has garnered significant attention for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] PHMG is utilized in various applications, from industrial water treatment and textile manufacturing to medical sterilization.[4][5] However, concerns regarding its toxicity, particularly when inhaled, have necessitated a deeper understanding of its chemical and physical properties. This guide provides a comprehensive overview of the core chemical structure, physicochemical properties, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.

Chemical Structure

PHMG is a polymer synthesized from the condensation reaction of hexamethylenediamine (HMDA) and guanidine hydrochloride.[2] The resulting product is a mixture of oligomers with varying chain lengths and different end groups.[2] The general structure consists of repeating hexamethylene units linked by guanidine groups. PHMG is often used in the form of its salts, most commonly as polyhexamethylene guanidine hydrochloride (PHMG-HCI) or polyhexamethylene guanidine phosphate (PHMG-P).[1]

The chemical formula for the repeating unit of PHMG hydrochloride is (C7H15N3)n · nHCl. Depending on the end groups and the connectivity, PHMG can exist in different isomeric forms.



[6][7]

General repeating unit of the PHMG polymer.

Physicochemical Properties

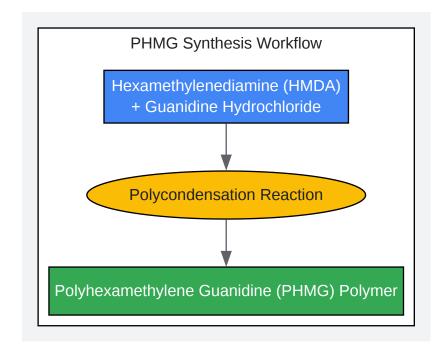
PHMG is typically a colorless to light yellow liquid or a white powdered solid, depending on the specific salt and purity.[1][4] It is readily soluble in water.[1] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
Appearance	Colorless or light yellow liquid/solid	[4]
Odor	None to weak amine odor	[4]
Water Solubility	Readily soluble	[1]
pH (1% solution)	6.0 - 8.0	[5]
pH (25% water solution)	5.0 - 9.0	[4]
Number-Average Molecular Weight (Mn)	403.0 - 692.2 g/mol	[2][8]
Weight-Average Molecular Weight (Mw)	424.0 - 714.7 g/mol	[2][8]
Degree of Oligomerization	2 - 7	[2][8][9]
Thermal Stability	Remains active after heating at 280°C for 15 min	[4]

Synthesis

The synthesis of PHMG generally involves a polycondensation reaction.





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Simplified workflow of PHMG synthesis.

A common method for producing PHMG involves the interaction of hexamethylenediamine (HMD) and a guanidine hydrochloride (GHCl) melt upon heating.[10] The molar ratio of HMD to GHCl is typically around 1:1. The mixture is heated to approximately 120°C for several hours, followed by an increase in temperature to around 150°C to continue the polymerization.[10] Another described synthesis method involves the polymerization of hexamethylenediamine with formaldehyde in the presence of an acid catalyst, followed by conversion to the chloride salt with hydrochloric acid.[11]

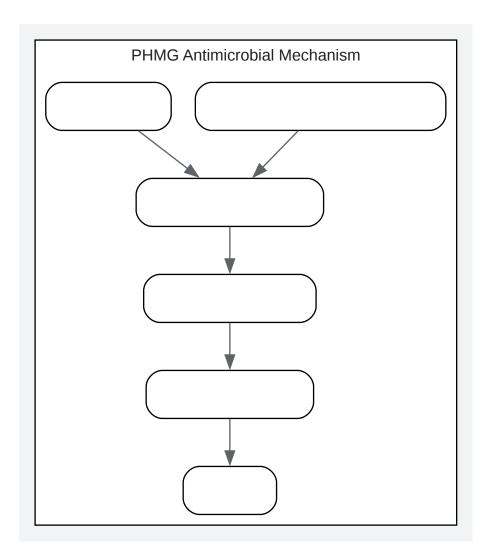
Mechanism of Action and Signaling Pathways Antimicrobial Mechanism

The primary antimicrobial action of PHMG is attributed to its cationic nature.[5] The positively charged guanidine groups interact with the negatively charged components of microbial cell membranes, such as phospholipids.[12] This interaction leads to the disruption of the cell membrane, inhibition of cellular dehydrogenases, and ultimately cell death.[1]

The proposed mechanism involves several steps:



- Adsorption: The cationic PHMG polymer is electrostatically attracted to the anionic microbial cell surface.[4][5]
- Membrane Disruption: PHMG damages the cell membrane structure, leading to the leakage of cytoplasmic components.[4][6]
- Inhibition of Cellular Processes: It can inhibit the division of bacteria and disable their reproductive ability.[5]
- Film Formation: The polymer can form a film that blocks the respiratory passages of microorganisms, causing suffocation.[4][5]



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Proposed antimicrobial mechanism of PHMG.

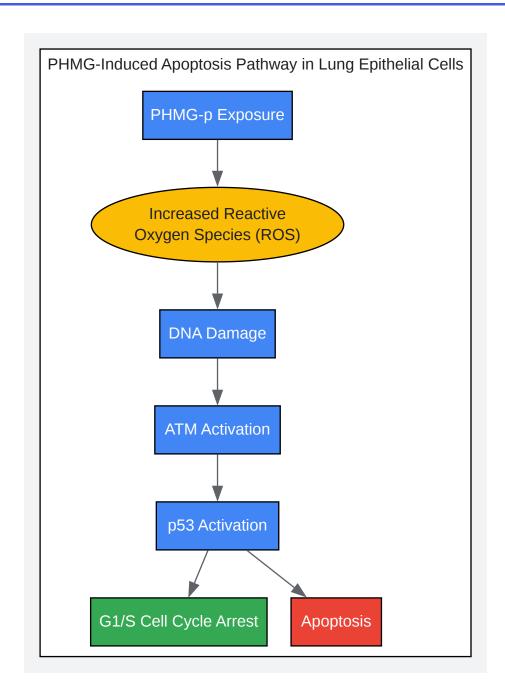


Signaling Pathways in Mammalian Cells

In mammalian cells, particularly lung epithelial cells, PHMG has been shown to induce toxicity through specific signaling pathways. Inhaled PHMG is associated with lung injury, including pulmonary fibrosis.[13]

Studies have indicated that PHMG-p can induce apoptosis (programmed cell death) through endoplasmic reticulum (ER) stress.[12] PHMG-p has been observed to localize in the ER of lung epithelial cells.[12] Furthermore, PHMG-p can trigger cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of the ATM/p53 pathway.[13]





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ROS/ATM/p53 pathway in PHMG-induced apoptosis.

Experimental Protocols Determination of Molecular Weight

A key technique for characterizing the molecular weight distribution of PHMG oligomers is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF

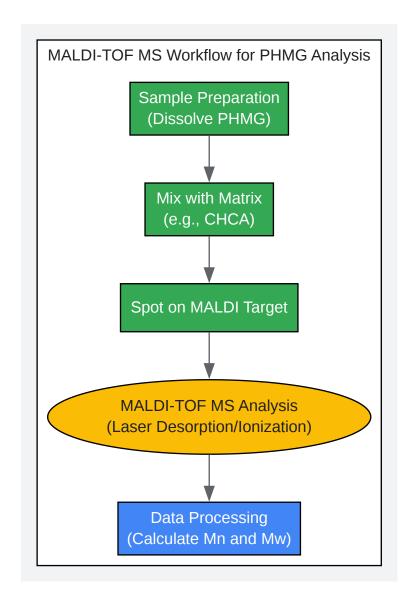


MS).[2][9][14]

Methodology:

- Sample Preparation: PHMG samples are dissolved in a suitable solvent.
- Matrix Selection: A matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), is chosen.[15]
- Spotting: The sample and matrix solutions are mixed and spotted onto a MALDI target plate and allowed to co-crystallize.
- Analysis: The target plate is inserted into the MALDI-TOF mass spectrometer. A laser is fired
 at the sample spot, causing desorption and ionization of the PHMG oligomers. The time it
 takes for the ions to travel to the detector is used to determine their mass-to-charge ratio,
 and thus their molecular weight.[15]
- Data Analysis: The resulting mass spectrum shows the distribution of different oligomer sizes. From this, the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated.[9][14]





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Workflow for PHMG molecular weight determination.

Quantitative Analysis of PHMG

UV-VIS spectrophotometry can be used for the quantitative determination of PHMG in aqueous solutions.[16] This method often involves a derivatization step to produce a colored complex that can be measured.

Methodology using Eosin Y:

Reagent Preparation: Prepare a standard solution of Eosin Y indicator.



- Sample Preparation: Prepare the PHMG-containing sample in an acidic medium.
- Derivatization: Mix the PHMG sample with the Eosin Y solution. PHMG forms an ionic derivative with Eosin Y.
- Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 535 nm) using a UV-VIS spectrophotometer.
- Quantification: Create a calibration curve using known concentrations of a PHMG standard to determine the concentration in the unknown sample. Due to the lack of a commercial pure PHMG standard, multivariate techniques may be employed for quantification.[16]

Assessment of Cellular Effects

To investigate the toxic mechanisms of PHMG on mammalian cells, standard cell biology techniques are employed.

Methodology for Apoptosis and Cell Cycle Analysis:

- Cell Culture: Culture a relevant cell line (e.g., human lung epithelial A549 cells).
- Treatment: Expose the cells to varying concentrations of PHMG for specific time periods.
- Flow Cytometry:
 - Cell Cycle: Stain cells with a DNA-binding dye (e.g., propidium iodide) and analyze the DNA content per cell using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[13]
 - Apoptosis: Use an Annexin V/PI staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains late apoptotic and necrotic cells.
- Western Blotting: Lyse the treated cells and separate the proteins by SDS-PAGE. Transfer
 the proteins to a membrane and probe with antibodies specific for key proteins in the
 signaling pathway of interest (e.g., p53, phosphorylated ATM, H2AX) to assess their
 activation or expression levels.[13]



Conclusion

PHMG is a potent antimicrobial agent with a well-defined, albeit complex, polymeric structure. Its efficacy is derived from its cationic nature, which disrupts microbial cell membranes. However, the same properties can lead to significant toxicity in mammalian systems, particularly through inhalation, by inducing apoptosis and cell cycle arrest via ROS-mediated DNA damage pathways. A thorough understanding of its physicochemical properties, elucidated through techniques such as MALDI-TOF MS and UV-VIS spectrophotometry, is crucial for its safe and effective application and for the development of potential therapeutic or mitigating strategies for its toxic effects.

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